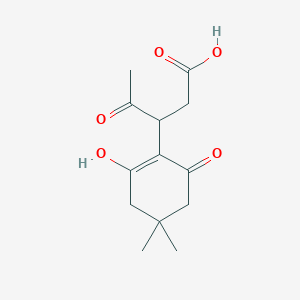

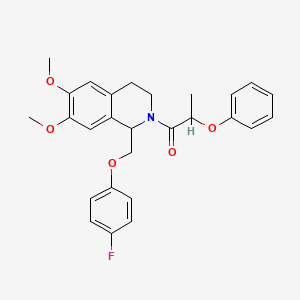

3-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole compounds involves coupling with hydrazine . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of pyrazole compounds is confirmed using various techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole compounds include cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction is simple, metal-free, and does not require an acid or base catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can be analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopy .Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 3-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione have shown significant antimicrobial properties. For instance, a series of related compounds demonstrated good in vitro antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized through Knoevenagel condensation, showing promising results as antimicrobial agents (Prakash et al., 2011).

Antifungal Activity

The same series also exhibited excellent antifungal activity against Aspergillus niger and A. flavus. This highlights the potential of these compounds, including derivatives of this compound, in the development of new antifungal medications (Prakash et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Another study focused on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, which exhibited potential as nonpeptide inhibitors of human heart chymase, an enzyme involved in cardiovascular diseases. The study provided insights into the structural requirements for chymase inhibition, which could inform the development of novel therapeutic agents for cardiovascular conditions (Niwata et al., 1997).

Synthetic Methodologies and Chemical Properties

Further research into the synthesis and properties of related compounds has expanded the understanding of their chemical behavior and potential applications. For example, studies on the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione provided valuable data on their molecular geometry, electronic spectra, and thermal stability, which are crucial for developing new pharmaceuticals (Prasad et al., 2018).

Antitumor Activity

Compounds with a similar structural framework have been evaluated for their antitumor activity, showing inhibitory effects on various cancer cell lines. This suggests that derivatives of this compound could be explored further for their potential in cancer treatment (El-Deeb et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-phenyl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4S/c1-14-19(15(2)22(3)21-14)30(28,29)23-11-9-16(10-12-23)24-13-18(26)25(20(24)27)17-7-5-4-6-8-17/h4-8,16H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLTXWUEBOVWSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2438576.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2438585.png)

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2438591.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2438593.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2438594.png)

![2-amino-N-(2-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2438595.png)

![8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438597.png)